Methyl 4-iodo-1H-pyrrole-2-carboxylate
Description
Overview of Pyrrole (B145914) Chemistry and its Significance in Research
Pyrrole is a five-membered aromatic heterocyclic organic compound with the chemical formula C₄H₄NH. The pyrrole ring is a fundamental structural motif found in a vast array of biologically significant molecules. researchgate.net It forms the core of the porphyrin ring system, which is central to essential biomolecules such as heme in hemoglobin and chlorophyll in plants. nih.gov Beyond its natural occurrences, the pyrrole scaffold is a cornerstone in medicinal chemistry and drug discovery. researchgate.net
Pyrrole and its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govlibretexts.org This has led to the development of numerous synthetic pyrrole-containing compounds that are either commercially available drugs or are in clinical trials. libretexts.org The versatility of the pyrrole ring allows for various chemical reactions, such as electrophilic substitutions, which enables chemists to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies in the quest for new therapeutic agents. libretexts.org
Importance of Halogenated Pyrroles in Synthetic and Medicinal Chemistry
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyrrole ring is a critical strategy in synthetic and medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. organic-chemistry.org This can lead to enhanced therapeutic efficacy and a more desirable pharmacokinetic profile.
Halogen-substituted pyrroles are integral components of various bioactive natural products, particularly those isolated from marine organisms, which often exhibit potent anti-infective properties. organic-chemistry.org In synthetic chemistry, halogenated pyrroles serve as crucial intermediates. The halogen atom, particularly bromine and iodine, can act as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. nih.govchemscene.com This allows for the construction of complex molecular architectures from simpler, halogenated pyrrole building blocks.
Research Context and Significance of Methyl 4-iodo-1H-pyrrole-2-carboxylate
This compound is a prime example of a halogenated pyrrole building block designed for synthetic applications. Its significance in a research context is primarily as a versatile intermediate for the synthesis of more complex, polysubstituted pyrrole derivatives.
The key to its utility lies in the reactivity of the carbon-iodine bond. The iodo group at the 4-position of the pyrrole ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrrole with an organoboron compound, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. This strategic functionalization is a powerful tool in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity.
The methyl ester group at the 2-position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse range of amides. This is a common strategy in drug discovery to modulate a compound's properties and interactions with biological targets. The synthesis of related compounds like 4-iodo-1H-pyrrole-2-carbaldehyde has been documented as a means to produce suitable halogenated pyrrole building blocks specifically for Suzuki–Miyaura coupling reactions. nih.gov
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 40740-41-8 |
| Molecular Formula | C₆H₆INO₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | White to brown solid |
| Melting Point | 77-78 °C |
This data is compiled from multiple chemical supplier databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNGDJYQOKCQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470404 | |
| Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-41-8 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40740-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Iodo 1h Pyrrole 2 Carboxylate
Direct Iodination Approaches
Direct C-H iodination of the pyrrole (B145914) core is a common strategy, leveraging the electron-rich nature of the heterocyclic ring. This approach involves the electrophilic substitution of a hydrogen atom with an iodine atom directly on the pyrrole scaffold.
Electrophilic Iodination of Pyrrole Carboxylates
The introduction of an iodine atom onto the pyrrole ring of a methyl pyrrole-2-carboxylate substrate is typically accomplished through electrophilic aromatic substitution. The inherent reactivity of the pyrrole ring dictates the position of substitution, which can be further influenced by the directing effects of existing substituents.
Various iodinating agents and conditions have been developed for the effective iodination of activated aromatic systems like pyrroles. The choice of reagent can influence the reactivity, selectivity, and mildness of the reaction.
Commonly employed reagents include molecular iodine (I₂) paired with an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (I⁺). Oxidative activation can prevent the buildup of hydriodic acid (HI), which can cause side reactions. nih.gov Another widely used class of reagents is the N-haloimides, particularly N-Iodosuccinimide (NIS). organic-chemistry.orgwikipedia.org NIS is often preferred due to its solid nature, ease of handling, and milder reaction profiles.
Activation of these reagents is often necessary, especially for less reactive or deactivated aromatic systems. Protic acids or Lewis acids can be used to enhance the electrophilicity of the iodine source. For instance, NIS can be activated with catalytic amounts of trifluoroacetic acid or by stronger Lewis acids like iron(III) triflimide, which can be generated in situ from iron(III) chloride. organic-chemistry.orgacs.org Combinations of molecular iodine with silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver triflate (AgOTf), are also effective. nih.gov The silver salt facilitates the generation of an electrophilic iodine species by precipitating the iodide ion as silver iodide (AgI). nih.gov
Reaction conditions are typically mild, with solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or dimethylformamide (DMF) being common choices at or below room temperature. nih.govsmolecule.com
| Iodinating System | Activator/Co-reagent | Typical Solvents | Key Features |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA), Iron(III) salts | Acetonitrile, Dichloromethane | Mild conditions, easy handling. organic-chemistry.orgacs.org |
| Iodine (I₂) | Oxidizing agents (e.g., H₂O₂), Silver salts (e.g., Ag₂SO₄) | Methanol (B129727), Dichloromethane | Generates a strong electrophile; silver salts trap iodide byproduct. nih.gov |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts | Acetonitrile | Organocatalytic approach with high regioselectivity. |
The regiochemical outcome of electrophilic substitution on a pyrrole ring is a critical consideration. The pyrrole nucleus is inherently activated towards electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be delocalized over three resonance structures, compared to only two for β-attack.
In the case of Methyl 1H-pyrrole-2-carboxylate, the C2 position is already substituted. The methyl carboxylate group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This deactivation is most pronounced at the adjacent C3 position. Consequently, electrophilic attack is directed towards the remaining C4 and C5 positions. Between these two, the C5 position is generally more electronically favored for substitution. However, selective iodination at the C4 position can be achieved by carefully controlling the reaction conditions and reagents, often exploiting steric hindrance or specific catalyst-substrate interactions. The challenge lies in favoring the electronically less-favored C4 position over the C5 position.
Challenges in Selective Iodination and Byproduct Formation
The primary challenge in the synthesis of Methyl 4-iodo-1H-pyrrole-2-carboxylate via direct iodination is achieving high regioselectivity for the C4 position. Due to the electronic factors described above, the formation of the isomeric Methyl 5-iodo-1H-pyrrole-2-carboxylate is a significant competing pathway.
Another major challenge is the potential for over-iodination. The high reactivity of the pyrrole ring, even when substituted with a deactivating group, can lead to the formation of di-iodinated byproducts, such as Methyl 4,5-diiodo-1H-pyrrole-2-carboxylate. This is particularly problematic with highly reactive iodinating systems or under harsh conditions. acs.org For instance, the reaction of particularly active substrates like phenols and pyrroles with Fe(III)-activated NIS can lead to bis-iodinated products. acs.org Therefore, precise control over stoichiometry, reaction time, and temperature is crucial to minimize the formation of these undesired byproducts and maximize the yield of the target C4-mono-iodinated compound.
Precursor-Based Synthesis
An alternative strategy to direct iodination is to construct the target molecule from a precursor that already contains the iodine atom at the desired C4 position. This approach circumvents the regioselectivity challenges associated with direct iodination of the pyrrole carboxylate.
Synthesis from 4-Iodo-1H-pyrrole-2-carbaldehyde Derivatives
This method involves a two-step sequence starting from 4-Iodo-1H-pyrrole-2-carbaldehyde. This iodinated aldehyde precursor can be synthesized through various routes. The subsequent step is the conversion of the aldehyde functional group at the C2 position into a methyl ester.
This conversion is a standard organic transformation that proceeds in two stages:
Oxidation: The aldehyde group of 4-Iodo-1H-pyrrole-2-carbaldehyde is first oxidized to a carboxylic acid. This can be achieved using a variety of mild to strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver(I) oxide (Ag₂O). Aerobic oxidation using catalysts can also be employed. researchgate.net
Esterification: The resulting 4-Iodo-1H-pyrrole-2-carboxylic acid is then converted to the methyl ester. A common and straightforward method for this is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
| Step | Transformation | Typical Reagents |
|---|---|---|
| 1 | Aldehyde to Carboxylic Acid | KMnO₄, Jones Reagent, Ag₂O |
| 2 | Carboxylic Acid to Methyl Ester (Fischer Esterification) | Methanol (CH₃OH), H₂SO₄ (catalyst) |
This precursor-based route offers the significant advantage of unambiguous regiochemistry, as the iodine atom is introduced before the formation of the final ester functionality, thus avoiding the formation of isomeric byproducts.
Functional Group Transformations (e.g., Oxidation of Aldehyde to Ester)
One potential synthetic route to this compound involves the transformation of functional groups on a pre-existing pyrrole ring. A common precursor to pyrrole-2-carboxylates is pyrrole-2-carbaldehyde. mdpi.com The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction on pyrrole. orgsyn.org
Once the corresponding 4-iodo-1H-pyrrole-2-carbaldehyde is obtained, a two-step process involving oxidation of the aldehyde to a carboxylic acid, followed by esterification, can yield the desired methyl ester.
The oxidation of pyrrole-2-carbaldehyde to pyrrole-2-carboxylic acid can be accomplished using a variety of oxidizing agents. Given the electron-rich nature of the pyrrole ring, mild oxidation conditions are generally preferred to avoid undesired side reactions. nih.gov Common reagents for this transformation include:
Silver (I) oxide (Ag₂O): This is a classic and often mild method for the oxidation of aldehydes to carboxylic acids.
Potassium permanganate (KMnO₄): Under controlled pH and temperature, KMnO₄ can be an effective oxidant.
Jones reagent (CrO₃ in aqueous acetone/sulfuric acid): While a strong oxidant, careful control of reaction conditions can allow for the selective oxidation of the aldehyde.
Following the successful oxidation to 4-iodo-1H-pyrrole-2-carboxylic acid, the final step is esterification to the methyl ester. Standard esterification procedures can be employed, such as:
Fischer-Speier esterification: Reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
Reaction with diazomethane: This method is highly efficient but requires caution due to the toxic and explosive nature of diazomethane.
Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with methanol.
Derivatization of Pyrrole-2-carboxylates
An alternative and often more direct approach to this compound is the derivatization of a pre-formed pyrrole-2-carboxylate scaffold. This strategy involves the direct introduction of the iodine atom onto the pyrrole ring of a suitable precursor.
While the direct iodination of Methyl 1H-pyrrole-2-carboxylate could be a route, the electronic properties of the pyrrole ring often direct electrophilic substitution to the 4- and 5-positions. The presence of an electron-donating group, such as a methyl group at the 3-position, can influence the regioselectivity of the iodination.
The starting material, Methyl 3-methyl-1H-pyrrole-2-carboxylate, is a known compound. google.com The iodination of this substrate would proceed via an electrophilic aromatic substitution mechanism. Pyrroles are electron-rich aromatic systems and readily undergo electrophilic substitution. nih.gov
Common iodinating agents used for such transformations include:
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is widely used for the iodination of electron-rich aromatic and heteroaromatic compounds. smolecule.com The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Iodine (I₂) in the presence of a base: A mixture of iodine and a base like sodium bicarbonate or an oxidizing agent can also be used to generate the electrophilic iodine species required for the substitution.
The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the iodinating agent, would need to be carefully optimized to achieve high regioselectivity for the 4-position and to minimize the formation of di-iodinated or other isomeric products. The electronic directing effects of the methyl and carboxylate groups on the pyrrole ring would play a crucial role in determining the outcome of the reaction.
| Iodinating Agent | Typical Solvent | General Reaction Conditions |
| N-Iodosuccinimide (NIS) | DMF, Acetonitrile | Room temperature or gentle heating |
| Iodine (I₂) / Base | Dichloromethane, Methanol | Room temperature |
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of pyrrole-2-carboxylates, and by extension their halogenated derivatives, can be accomplished through various transition metal-catalyzed reactions. sioc-journal.cn
Transition metals such as palladium, rhodium, gold, and copper have been extensively used to catalyze the formation of the pyrrole ring. sioc-journal.cn These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to more traditional synthetic routes.
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the pyrrole ring. Transition metal catalysis can significantly enhance the scope and efficiency of these reactions for the synthesis of pyrrole-2-carboxylates. sioc-journal.cn
[3+2] Cycloaddition: This is a common strategy for forming five-membered rings. In the context of pyrrole synthesis, a three-atom component can react with a two-atom component. For example, azomethine ylides can undergo a [3+2] cycloaddition with alkynes to form pyrroles. Transition metals can be used to generate the reactive intermediates or to catalyze the cycloaddition step itself.
[4+1] Cycloaddition: In this approach, a four-atom precursor reacts with a one-atom component. For instance, a 1,3-diene containing a nitrogen atom can react with a source of the fifth atom (often a carbon or nitrogen atom) to form the pyrrole ring.
[2+2+1] Cycloaddition: This reaction involves the coupling of two alkyne molecules and a source of the nitrogen atom, often in the presence of a transition metal catalyst, to construct the pyrrole ring.
These cycloaddition strategies provide access to a wide variety of substituted pyrroles, and the incorporation of an iodo-substituent could be achieved by using an appropriately functionalized starting material or by subsequent halogenation of the cycloadduct.
| Cycloaddition Type | Reactant Components | Catalyst Type |
| [3+2] | 3-atom + 2-atom | Transition Metals (e.g., Ag, Rh) |
| [4+1] | 4-atom + 1-atom | Transition Metals (e.g., Pd, Ru) |
| [2+2+1] | 2-atom + 2-atom + 1-atom | Transition Metals (e.g., Co, Rh) |
Relay catalysis, where two or more catalytic cycles operate in a sequential or cooperative manner, has emerged as a sophisticated strategy for complex molecule synthesis. In the context of pyrrole synthesis, a combination of a transition metal catalyst and an organocatalyst can be employed to achieve transformations that are not possible with either catalyst alone.
For example, a transition metal could be used to facilitate an initial cross-coupling or cyclization reaction, generating an intermediate that is then further transformed by an organocatalyst in the same pot. This approach can lead to highly efficient one-pot syntheses of complex pyrrole structures. The application of metal/organo relay catalysis could potentially streamline the synthesis of this compound by combining ring formation and functionalization steps.
Specific Catalysts and Reaction Conditions in Pyrrole Synthesis
FeCl2/Et3N Binary Catalytic Systems
Iron catalysis is an economical and environmentally friendly approach for synthesizing pyrrole derivatives. While the specific FeCl2/Et3N binary system is not prominently detailed for pyrrole synthesis in the reviewed literature, related iron-catalyzed methods are known. For instance, iron(III) chloride (FeCl3) has been effectively used to catalyze the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, yielding N-substituted pyrroles under mild conditions. organic-chemistry.org Iron catalysts, including FeCl3, have also been employed in reactions such as the annulation of 1-(2-aminophenyl)pyrroles with cyclic ethers to create more complex fused pyrrole systems. rsc.org These examples highlight the utility of iron salts in constructing the pyrrole core, which is the first step before subsequent halogenation to obtain a compound like this compound.
Palladium-Catalyzed Decarboxylative Reactions
Palladium catalysis offers powerful tools for C-C and C-H bond functionalization. Palladium-catalyzed decarboxylative cross-coupling reactions are a notable strategy for creating unsymmetrical biaryls and other complex molecules. rsc.org In the context of pyrrole chemistry, these reactions can be applied to functionalize the pyrrole ring. For example, the synthesis of fully substituted α-N-pyrrolyl ketones has been achieved through enantioselective palladium-catalyzed decarboxylative allylic alkylation. nih.gov While a direct decarboxylative route to this compound is not a standard approach, palladium catalysts are crucial in other functionalization methods, such as the direct arylation of substituted pyrroles, which demonstrates the capacity of palladium to mediate the formation of new bonds at the pyrrole core. nih.gov
| Catalyst System | Substrates | Product Type | Key Features |
| Cu/ABNO | Diols and Primary Amines | N-substituted pyrroles | Aerobic oxidation, Room temperature, Broad substrate scope nih.govorganic-chemistry.org |
Ruthenium-Catalyzed Dehydrogenative Alcohol Functionalization
Ruthenium-based catalysts, particularly pincer-type complexes, are highly effective in dehydrogenative coupling reactions, which form C-C and C-N bonds with the liberation of hydrogen gas. organic-chemistry.org This atom-economical approach has been applied to the synthesis of substituted pyrroles from alcohols. organic-chemistry.org For example, various substituted pyrroles can be prepared through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.orgacs.org Another strategy involves the ruthenium-catalyzed acceptorless dehydrogenative coupling of β-amino alcohols and ynones to produce functionalized 3-acylpyrroles. rsc.org These methods provide direct access to a functionalized pyrrole core, which could then undergo halogenation. The efficiency of these catalysts can be enhanced through the use of redox-active ligands that cooperate with the metal center. organic-chemistry.org
| Catalyst Type | Reaction | Product | Byproducts |
| Ruthenium Pincer Complex | Dehydrogenative coupling of amino alcohols and secondary alcohols | Substituted Pyrroles | Hydrogen, Water organic-chemistry.orgrsc.org |
| Ruthenium(II) Complex | Oxidative annulation of enamines and alkynes | Decorated Pyrroles | - |
Multistep Synthetic Sequences
The practical synthesis of highly functionalized molecules like this compound often relies on robust, multi-step sequences that build complexity in a controlled manner.
Integrated Synthetic Strategies for Halogenated Pyrrole Building Blocks
A common and effective strategy for synthesizing this compound involves the initial construction of the pyrrole-2-carboxylate core followed by selective halogenation.
A plausible synthetic route begins with a commercially available precursor, which is first converted to a pyrrole ester, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate. This intermediate serves as a key platform for subsequent functionalization. The halogenation step is critical for introducing the iodine atom at the desired position. Direct iodination of pyrrole derivatives can be effectively achieved using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF). smolecule.com
An analogous, well-documented procedure for the synthesis of a related halogenated pyrrole, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, provides a template for this strategy. nih.gov In that synthesis, the starting material, ethyl 5-methyl-1H-pyrrole-2-carboxylate, is treated with an electrophilic fluorinating agent (Selectfluor) in a mixture of acetonitrile and acetic acid at 0 °C to yield the desired 4-fluoro product. nih.gov
Adapting this for iodination, the synthesis would proceed as follows:
Synthesis of Methyl 1H-pyrrole-2-carboxylate: This precursor can be synthesized through various established methods for pyrrole ring formation.
Electrophilic Iodination: The precursor, Methyl 1H-pyrrole-2-carboxylate, would be dissolved in a solvent such as DMF or dichloromethane. N-iodosuccinimide (NIS) is then added to the solution. The reaction is typically stirred at room temperature until completion. The pyrrole ring is activated towards electrophilic substitution, and the C4 position (β-position) is susceptible to halogenation.
Below is a table summarizing a representative reaction for the halogenation of a pyrrole-2-carboxylate intermediate.
| Starting Material | Reagent | Solvent | Product | Yield |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide | Dichloromethane | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 61% (after conversion) nih.gov |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Acetonitrile/Acetic Acid | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Not specified nih.gov |
| Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | N-iodosuccinimide (NIS) | DMF | Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | 85% smolecule.com |
This integrated approach, combining the synthesis of a stable pyrrole ester intermediate with a subsequent, regioselective halogenation step, represents a practical and high-yielding strategy for accessing valuable halogenated pyrrole building blocks like this compound. nih.gov
Chemical Reactivity and Derivatization of Methyl 4 Iodo 1h Pyrrole 2 Carboxylate
Reactions at the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, which influences the reactivity of its substituents. The iodine atom and the nitrogen-bound proton are the most common sites for chemical transformation.
The carbon-iodine bond at the C4 position is the most labile site for substitution reactions on the pyrrole ring, primarily through transition metal-catalyzed cross-coupling reactions.
Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on the pyrrole ring is not a commonly favored reaction pathway. The electron-rich nature of the pyrrole ring generally disfavors the addition of a nucleophile, which is a key step in the SNAr mechanism. For such a reaction to occur, the ring typically needs to be activated by strong electron-withdrawing groups, which are not present in this molecule. Consequently, the substitution of the iodine atom is almost exclusively achieved through cross-coupling chemistry.
The iodine atom on Methyl 4-iodo-1H-pyrrole-2-carboxylate is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly effective method for derivatization. researchgate.net This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.
While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be reliably inferred from studies on closely related analogues, such as N-protected 4-bromo-1H-pyrrole-2-carboxylates. The carbon-iodine bond is more reactive than the carbon-bromine bond in these reactions, often allowing for milder reaction conditions. For the reaction to proceed efficiently, protection of the pyrrole nitrogen is often necessary to prevent side reactions and catalyst inhibition. researchgate.net The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose. researchgate.net
The Suzuki-Miyaura coupling reaction transforms the relatively simple iodopyrrole into more complex 4-arylpyrrole structures. These products serve as advanced building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. The reaction is tolerant of a wide range of functional groups on the boronic acid partner, enabling the creation of a diverse library of substituted pyrroles from a single starting material.
The following table details the results of Suzuki-Miyaura coupling on a closely related substrate, Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, with various arylboronic acids. Similar or higher yields can be anticipated for the iodo-analogue under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst / Base | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 61 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 72 |
| 4 | 2-Tolylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 4-(o-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 52 |
| 5 | 2,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 4-(2,4-dichlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 67 |
In the context of the Suzuki-Miyaura reaction, this compound does not couple directly with iodobenzene (B50100) derivatives. The reaction mechanism requires one coupling partner to be an organohalide (the iodopyrrole) and the other to be an organoboron compound. However, the necessary organoboron partner, phenylboronic acid, is commonly synthesized from an iodobenzene derivative. Therefore, while not a direct coupling partner in the final step, iodobenzene is a key precursor for introducing a phenyl group onto the pyrrole ring via this methodology.
The nitrogen atom of the pyrrole ring is nucleophilic and can be readily deprotonated by a base, allowing for substitution reactions with various electrophiles. researchgate.net This N-H functionality is a key handle for introducing alkyl, aryl, or protecting groups.
Common N-substitution reactions include:
N-Alkylation : In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the pyrrole nitrogen can be alkylated with alkyl halides like methyl iodide or benzyl (B1604629) bromide. organic-chemistry.orgrsc.org
N-Arylation : Copper-catalyzed N-arylation reactions can be used to couple the pyrrole nitrogen with aryl iodides, providing access to N-arylpyrrole derivatives. researchgate.net
Protection Group Strategy : The reactivity of the N-H group can interfere with reactions at other sites, such as the Suzuki-Miyaura coupling. Therefore, it is often protected with a suitable group that can be removed later. researchgate.net Common protecting groups for pyrroles include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc), and silyl (B83357) ethers like the SEM group. researchgate.netresearchgate.netnih.gov The introduction of these groups is a form of N-substitution that facilitates further synthetic transformations. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Reactions at the Ester Group
The methyl ester at the C2 position offers another site for chemical modification, primarily through nucleophilic acyl substitution.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-iodo-1H-pyrrole-2-carboxylic acid. This saponification is typically achieved under basic conditions. A common procedure involves heating the ester in a mixture of an alcohol, such as ethanol (B145695), and an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com Following the reaction, acidification of the mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid. This transformation is a crucial step for subsequent reactions such as amide bond formation or decarboxylation. organic-chemistry.org
Transesterification, the conversion of one ester to another, is a fundamental reaction of the ester group. This process can be catalyzed by either acids (e.g., H₂SO₄, TsOH) or bases (e.g., NaOR', Al(OiPr)₃). In a typical procedure, this compound would be treated with a large excess of a different alcohol (R'-OH), which serves as both the reactant and the solvent, in the presence of a catalyst. The equilibrium is driven towards the new ester by the high concentration of the new alcohol. For example, heating the methyl ester in ethanol with a catalytic amount of sulfuric acid would yield Ethyl 4-iodo-1H-pyrrole-2-carboxylate.
Cyclization Reactions
Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions.
A notable example of intramolecular cyclization involves derivatives where the pyrrole nitrogen is first functionalized with a group containing an alkyne. Research has shown that N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo electrophilic intramolecular cyclization. ntu.edu.sggoogle.com
In this process, the pyrrole is first N-alkynylated, for example, by coupling with a bromoalkyne. The resulting N-alkynyl pyrrole derivative is then treated with an electrophile, such as iodine (I₂). The iodine activates the triple bond, which is then attacked by the carbonyl oxygen of the ester group at the C2 position. This 6-endo-dig cyclization results in the formation of a new six-membered ring, yielding a fused pyrrolo[2,1-c] researchgate.netntu.edu.sgoxazin-1-one skeleton. google.com The iodine is incorporated at the C4 position of the newly formed fused ring system, demonstrating a pathway to complex, iodine-substituted heterocycles from simple pyrrole precursors. google.com
| Starting Material (N-alkynyl pyrrole) | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | I₂ | CH₂Cl₂ | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] researchgate.netntu.edu.sgoxazin-1-one | 78% |
| Methyl 1-((4-nitrophenyl)ethynyl)-1H-pyrrole-2-carboxylate | I₂ | CH₂Cl₂ | 4-Iodo-3-(4-nitrophenyl)-1H-pyrrolo[2,1-c] researchgate.netntu.edu.sgoxazin-1-one | 76% |
| Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | I₂ | CH₂Cl₂ | 3-Butyl-4-iodo-1H-pyrrolo[2,1-c] researchgate.netntu.edu.sgoxazin-1-one | 79% |
Mechanistic Studies of Key Reactions
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. nih.gov Methods such as Density Functional Theory (DFT) allow for the investigation of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. numberanalytics.com
For reactions involving pyrrole derivatives, including those with iodo-substituents, computational studies can provide significant insights. For instance, DFT calculations can be employed to study the intramolecular cyclization of N-alkenylamides, where the calculations can help to rationalize changes in the reaction mechanism. nih.gov In the context of the synthesis of fused heterocyclic systems from substituted pyrroles, computational analysis could be used to model the transition states of the cyclization steps. For example, in the formation of pyrazine (B50134) from a ketone and a diamine, DFT has been used to study the intramolecular cyclization of an enamine cationic radical intermediate. researchgate.net
The general approach in these computational studies involves mapping the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism. nih.gov Key stationary points on this surface, including reactants, products, intermediates, and transition states, are located and their energies are calculated. smu.edu The analysis of the geometric and electronic structures of these points provides a detailed picture of the bond-forming and bond-breaking processes that occur throughout the reaction. rsc.org
In the case of reactions involving iodopyrroles, computational studies could shed light on the role of the iodine atom, for example, in hypervalent iodine-mediated reactions or in influencing the regioselectivity of cyclization reactions. dntb.gov.ua While specific computational studies on the reactions of this compound were not found, the principles and methodologies are widely applicable and would be invaluable in understanding its chemical transformations.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The utility of Methyl 4-iodo-1H-pyrrole-2-carboxylate as a foundational molecule, or building block, is well-recognized in synthetic chemistry. ontosight.ai Halogenated pyrroles are considered important chemical motifs, and this compound provides a practical starting point for creating intricate heterocyclic systems that are prevalent in both natural products and synthetic compounds. nih.govresearchgate.net The pyrrole (B145914) framework is a key structural feature in numerous secondary metabolites derived from marine and terrestrial organisms. chim.it
Halogen-substituted pyrrole-2-carboxamide is an integral molecular fragment found in a variety of bioactive marine natural products. nih.gov Compounds isolated from marine sponges, such as those of the genus Agelas, often feature brominated pyrrole-2-carboxamides. chim.it Notable examples include oroidin, hymenidin, and the structurally complex ageliferin, which are involved in the chemical defense of these organisms. nih.govchim.it
This compound serves as a valuable precursor for the laboratory synthesis of analogs of these marine natural products. The iodo-substituent provides a handle for synthetic chemists to introduce molecular diversity and build upon the core pyrrole structure, facilitating the exploration of structure-activity relationships of these potent natural compounds.
The application of this pyrrole building block extends to the preparation of various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. Pyrrole derivatives are used as intermediates in the synthesis of compounds designed for specific functions, such as DNA minor-groove binders, which have applications as biochemical probes. nih.gov The synthesis of such targeted molecules relies on the availability of well-defined starting materials like this compound to construct the desired chemical structures with precision. nih.govnbinno.com Its role as a building block is crucial for developing molecules with potential uses in materials science and other specialized fields. ontosight.ai
Precursor for Pharmacologically Active Compounds
The pyrrole ring system is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Specifically, the halogen-substituted 1H-pyrrole-2-carboxamide fragment is a crucial component in many natural and synthetic anti-infective agents. nih.gov This makes this compound a key precursor for the development of new pharmacologically active molecules. ontosight.ai
In modern drug design, chemists often create analogues of a "hit" or "lead" compound to improve its properties. Research in the field of bacterial DNA gyrase/topoisomerase IV inhibitors identified a promising hit compound whose high lipophilicity limited its potential. nih.gov To address this, more polar analogues were designed by systematically varying the halogenated-pyrrole moiety to improve physicochemical properties while maintaining on-target activity. nih.gov
This compound is an ideal starting material for such efforts. The iodine atom can be readily replaced through cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the rational design and synthesis of a library of new analogues with diverse substituents. researchgate.net This strategy was employed in the development of novel inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), where pyrrole-2-carboxamide derivatives were designed and synthesized to create potent agents for treating drug-resistant tuberculosis. nih.gov
The process of drug discovery involves identifying and optimizing lead compounds that show promise for treating a particular disease. nbinno.com The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in many compounds and is considered a crucial structural component for biological activity. mdpi.com
This compound functions as a key intermediate for incorporating this important scaffold into potential new drug candidates. nbinno.com Its structure allows for its integration into more complex molecules that are evaluated as lead compounds. For example, research into novel antibacterial agents has focused on pyrrolamide-type inhibitors that target bacterial enzymes like GyrB/ParE. mdpi.com The synthesis of these complex inhibitors often relies on functionalized building blocks like this compound to construct the final active molecule. researchgate.net
Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of "Methyl 4-iodo-1H-pyrrole-2-carboxylate" is expected to show distinct signals for the pyrrole (B145914) ring protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the iodine atom.
Based on the analysis of "4-Iodo-1H-pyrrole-2-carbaldehyde", the pyrrole proton at the C-3 position is anticipated to appear as a singlet at approximately δ 7.12 ppm. The proton at the C-5 position is also expected to be a singlet, shifted downfield to around δ 7.33 ppm due to the deshielding effects of the adjacent iodine atom and the ester group. The N-H proton typically appears as a broad singlet at a lower field, potentially around δ 12.37 ppm, though this can be highly dependent on solvent and concentration. The methyl protons of the ester group would likely resonate as a sharp singlet at approximately δ 3.80 ppm.
The ¹³C NMR spectrum provides information about the carbon skeleton. For "this compound," the carbon atom attached to the iodine (C-4) is expected to have a significantly upfield chemical shift, around δ 62.7 ppm, a characteristic feature of iodinated carbons. The C-3 and C-5 carbons are predicted to resonate at approximately δ 126.0 ppm and δ 131.3 ppm, respectively. The C-2 carbon, attached to the electron-withdrawing carboxylate group, would be further downfield, around δ 134.4 ppm. The carbonyl carbon of the ester is expected in the range of δ 160-165 ppm, and the methyl carbon of the ester at approximately δ 52 ppm.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1-NH | ~12.37 (br s) | - |
| C-2 | - | ~134.4 |
| H-3 | ~7.12 (s) | ~126.0 |
| C-4 | - | ~62.7 |
| H-5 | ~7.33 (s) | ~131.3 |
| COOCH₃ (C=O) | - | ~162.0 |
| COOCH₃ (CH₃) | ~3.80 (s) | ~52.0 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.
gCOSY (gradient Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For "this compound," no significant cross-peaks are expected between the pyrrole ring protons (H-3 and H-5) as they are not on adjacent carbons.
gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3 and C-5 by correlating them with their attached protons, H-3 and H-5, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For "this compound" (C₆H₆INO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the composition.
ESI-MS is a soft ionization technique that is well-suited for polar molecules. In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For the related compound "4-Iodo-1H-pyrrole-2-carbaldehyde," a peak at m/z 220 corresponding to [M-H]⁻ has been observed in the negative ion mode.
| Technique | Expected Ion | Expected m/z |
|---|---|---|
| HRMS | [M]⁺ | 250.9443 |
| ESI-MS (+) | [M+H]⁺ | 251.9522 |
| ESI-MS (-) | [M-H]⁻ | 249.9364 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A strong absorption band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the ester group would likely appear as a strong, sharp peak around 1700-1720 cm⁻¹. C-H stretching vibrations of the pyrrole ring and the methyl group would be observed around 3100 cm⁻¹ and 2950 cm⁻¹, respectively. The C-N and C-C stretching vibrations within the pyrrole ring are expected in the 1400-1600 cm⁻¹ region. The C-I bond has a stretching frequency that typically falls in the far-infrared region and may not be observed on a standard mid-IR spectrometer.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3400 | Medium-Strong |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | ~2950 | Medium |
| C=O Stretch (Ester) | 1700-1720 | Strong |
| C=C/C-N Stretch (Pyrrole Ring) | 1400-1600 | Medium |
X-ray Crystallography
Crystal Structure Determination of Pyrrole Derivatives
The crystal structure of 4-Iodo-1H-pyrrole-2-carbaldehyde was determined to be in the monoclinic space group P21/c. researchgate.net The analysis revealed a planar molecular structure, a common feature for related pyrrole compounds. researchgate.net The crystallographic data provides precise measurements of the unit cell dimensions and other key refinement parameters.
| Parameter | Value |
|---|---|
| Empirical formula | C5H4INO |
| Formula weight | 221.00 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 3.896(2) |
| b (Å) | 15.289(6) |
| c (Å) | 11.238(5) |
| β (°) | 94.78(2) |
| Volume (ų) | 667.1(5) |
| Z | 4 |
The structural determination of halogenated pyrazoles, such as 4-iodo-1H-pyrazole, further illustrates the methodologies used for similar heterocyclic systems. semanticscholar.orgmdpi.com In that case, the compound was found to crystallize in the orthorhombic space group Cmme. semanticscholar.org Such studies complete the crystallographic data for series of halogenated heterocycles, providing a basis for comparative structural analysis. semanticscholar.orgmdpi.com
Analysis of Molecular Conformation and Intermolecular Interactions
The X-ray crystallographic analysis of 4-Iodo-1H-pyrrole-2-carbaldehyde reveals that the molecule is planar. researchgate.net This planarity is a key feature of the molecular conformation. In the crystal lattice, the molecules engage in significant intermolecular interactions that dictate their packing arrangement.
A prominent interaction observed is hydrogen bonding. Specifically, the pyrrole N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule (N—H···O). researchgate.net This interaction links the molecules into centrosymmetric dimers. researchgate.net This type of hydrogen bonding is a recurring motif in the crystal structures of similar pyrrole derivatives. researchgate.net
In addition to hydrogen bonding, the presence of the iodine atom introduces the possibility of halogen bonding and other weak interactions. In the crystal structure of 4-iodo-1H-pyrazole, for instance, I···I interactions are observed, where the iodine atom of one molecule is centered among the iodine atoms of four adjacent molecules. semanticscholar.org While not explicitly detailed for 4-Iodo-1H-pyrrole-2-carbaldehyde in the available literature, such halogen interactions are a critical aspect of the supramolecular chemistry of iodinated organic compounds and likely play a role in the crystal packing of this compound as well.
The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound and for the rational design of new materials with desired structural motifs.
| Compound | Interaction Type | Description |
|---|---|---|
| 4-Iodo-1H-pyrrole-2-carbaldehyde | Hydrogen Bonding | N—H···O interactions forming centrosymmetric dimers. researchgate.net |
| 4-Iodo-1H-pyrazole | Hydrogen Bonding | Forms a catemeric H-bonded motif. semanticscholar.org |
| 4-Iodo-1H-pyrazole | Halogen Interactions | I···I interactions observed between adjacent molecules. semanticscholar.org |
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations for Mechanistic Details
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand reaction mechanisms, molecular properties, and spectroscopic data. For a molecule like Methyl 4-iodo-1H-pyrrole-2-carboxylate, DFT calculations would be invaluable in predicting its geometry, electronic properties, and reactivity.
Research on analogous compounds, such as pyrrole-2-carboxylic acid, has utilized DFT to explore molecular structure, vibrational frequencies, and the energies of dimer formation. researchgate.net For this compound, DFT calculations, likely using a functional like B3LYP with a basis set suitable for the iodine atom (e.g., 6-311++G(d,p)), could provide detailed insights.
Key parameters that would be investigated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and the ability of the molecule to participate in electronic transitions.
Electron Density Distribution and Electrostatic Potential: Mapping the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule will interact with other reagents or biological targets.
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.
These calculations would help in understanding the influence of the iodine atom and the methyl ester group on the electronic structure and reactivity of the pyrrole (B145914) ring. For instance, the iodine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can be significant in crystal packing and ligand-receptor binding. DFT can be used to model and quantify the strength of such interactions.
To illustrate the type of data generated from such a study, a hypothetical table of calculated electronic properties is presented below.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 Debye | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C4 (Iodo-substituted): +0.15 | Provides insight into the partial charges on each atom, helping to identify reactive sites for nucleophilic or electrophilic attack. |
Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound.
Medicinal Chemistry and Biological Research Applications
Structure-Activity Relationship (SAR) Investigations
The biological activity of pyrrole (B145914) derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Structure-activity relationship (SAR) studies are therefore crucial in optimizing the therapeutic potential of these compounds.
The influence of substituents on the analgesic and anti-inflammatory activity of pyrrole derivatives has been a key area of investigation. For instance, in a series of diarylpyrroles, the presence of small appendage fragments such as a carbaldehyde, oxime, or nitrile on the central pyrrole core was found to be important for their anti-nociceptive profile. unina.itnih.gov Specifically, an aldehyde-containing compound proved to be highly effective in vivo. unina.itnih.gov
The substitution pattern on the aromatic rings attached to the pyrrole nucleus also plays a significant role. In the case of phencyclidine-derived pyrroles, the addition of a methyl group to the phenyl ring of 1-(1-phenylcyclohexyl)pyrrole significantly enhanced its analgesic effects in both acute and chronic pain models. nih.gov This highlights that even minor modifications can lead to substantial changes in pharmacological activity.
The table below summarizes the impact of different substituents on the analgesic activity of selected pyrrole derivatives based on available research findings.
| Base Pyrrole Structure | Substituent(s) | Observed Impact on Analgesic Activity | Reference |
| Diarylpyrrole | Carbaldehyde group on the pyrrole ring | High in vivo anti-nociceptive profile | unina.itnih.gov |
| 1-(1-phenylcyclohexyl)pyrrole | Methyl group on the phenyl ring | Enhanced analgesic effects in acute and chronic pain models | nih.gov |
| 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | N-substitution with various groups | Superior analgesic activity compared to acetylsalicylic acid | nih.gov |
These findings demonstrate that a systematic exploration of substituents is essential for the rational design of potent and selective pyrrole-based therapeutic agents.
Pharmacological Studies of Pyrrole Derivatives
The pharmacological investigation of pyrrole derivatives extends beyond their analgesic and sedative potential, encompassing a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. pensoft.netnih.gov The pyrrole ring is a key structural component in several nonsteroidal anti-inflammatory drugs (NSAIDs) such as ketorolac (B1673617) and tolmetin. pensoft.netresearchgate.net
Studies have shown that some pyrrole derivatives exert their anti-inflammatory and analgesic effects through the inhibition of COX-2. unina.it For example, certain diarylpyrroles were found to be potent and selective inhibitors of COX-2 over COX-1. unina.it This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
The broad spectrum of biological activities associated with the pyrrole nucleus makes it a valuable scaffold for drug discovery. nih.gov While the specific pharmacological profile of Methyl 4-iodo-1H-pyrrole-2-carboxylate remains to be fully elucidated, its structural similarity to other biologically active pyrroles suggests it could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is needed to explore the full pharmacological potential of this and related compounds.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies
While established methods for the synthesis of Methyl 4-iodo-1H-pyrrole-2-carboxylate exist, the future of its production lies in the development of novel, more efficient, and environmentally benign synthetic strategies. Current research into the synthesis of substituted pyrroles often involves multi-step processes. researchgate.netresearchgate.net Future methodologies will likely focus on streamlining these procedures, minimizing waste, and utilizing milder reaction conditions.
One promising avenue is the refinement of iodine-catalyzed reactions. rsc.orgnih.gov Molecular iodine has been successfully employed as a catalyst in the synthesis of various pyrrole-bearing compounds, offering a metal-free and cost-effective alternative to traditional methods. rsc.orgnih.gov Future research could focus on optimizing these iodine-catalyzed reactions for the specific and high-yield production of this compound, potentially through one-pot, multi-component reactions that combine simplicity with efficiency. rsc.org
Furthermore, the exploration of transition metal-catalyzed cycloaddition reactions presents another exciting frontier for the synthesis of pyrrole-2-carboxylates. sioc-journal.cn These methods offer high regioselectivity and atomic economy under mild conditions. sioc-journal.cn Adapting such catalytic systems for the direct iodination and functionalization of the pyrrole (B145914) ring during its formation could provide a more direct and atom-economical route to the target molecule. The development of practical syntheses for halogen-substituted pyrrole building blocks is crucial for their application in medicinal chemistry and other fields. nih.gov
Exploration of New Biological Targets
The pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antibacterial, antifungal, antiviral, and anticancer activities. researchgate.netnih.govjmcs.org.mx The presence of an iodine atom in this compound introduces unique properties that can be exploited for the development of novel therapeutic agents.
Future research will likely focus on leveraging the unique structural features of this compound to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets. For instance, pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for the development of new treatments for drug-resistant tuberculosis. nih.gov The core structure of this compound could serve as a starting point for the synthesis of a new generation of MmpL3 inhibitors.
Moreover, the anti-inflammatory properties of pyrrole derivatives are of significant interest. mdpi.com By modifying the substituents on the pyrrole ring of this compound, researchers could develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. The exploration of its potential as an antiproliferative agent is also a promising area, given that derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising activity against various cancer cell lines. mdpi.com The unique electronic properties conferred by the iodine atom could lead to interactions with novel biological targets that have been previously unexplored.
Application in Materials Science and Catalysis
The inherent properties of the pyrrole ring, combined with the presence of an iodine atom, make this compound a promising candidate for applications in materials science and catalysis. The pyrrole moiety is a fundamental component of conductive polymers and advanced materials. researchgate.net
An emerging area of research is the use of iodinated pyrroles in the development of energetic biocidal materials. researchgate.net Iodine-rich compounds are known for their biocidal properties, and incorporating them into a stable pyrrole framework could lead to the creation of advanced materials with dual functionality. researchgate.net These materials could find applications in areas requiring both energetic properties and resistance to microbial contamination.
Furthermore, pyrrole-derived compounds are being investigated for their use in nanoscale materials for biomedical applications, such as in imaging and therapy. nih.gov The iodine atom in this compound could serve as a heavy atom for applications in X-ray imaging or as a reactive site for the attachment of other functional groups to create targeted nanoparticles. Additionally, the development of in situ iodine-doped polypyrrole films with improved electrical conductivity opens up possibilities for the use of this compound as a precursor in the fabrication of advanced electronic devices. mdpi.com
In the field of catalysis, the pyrrole nucleus can act as a ligand for transition metals, forming catalysts for a variety of organic transformations. The specific electronic and steric properties of this compound could be harnessed to design novel catalysts with unique reactivity and selectivity.
Q & A
Q. What established synthetic routes are available for Methyl 4-iodo-1H-pyrrole-2-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Pyrrole ring formation via the Paal-Knorr reaction using 1,4-dicarbonyl compounds and ammonia .
- Iodination at the 4-position using iodine or iodinating agents (e.g., N-iodosuccinimide) under electrophilic substitution conditions, often catalyzed by Lewis acids like FeCl₃ .
- Esterification of the carboxylic acid group using methanol and an acid catalyst (e.g., H₂SO₄) .
Key reagents: Tin(II) chloride for reductions, nitric acid for nitration (precursor steps for amino derivatives), and controlled iodination to avoid over-substitution.
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrrole ring protons appear as distinct aromatic signals (δ 6.0–7.5 ppm). The iodine substituent induces deshielding, shifting adjacent protons downfield. The ester methyl group resonates at ~δ 3.8 ppm .
- IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm⁻¹ and N–H (pyrrole) at ~3300 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragments (e.g., loss of COOCH₃) validate the molecular formula .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
Q. How does the iodine substituent influence solubility and handling?
- Methodological Answer : The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). However, light sensitivity requires storage in amber vials under inert gas to prevent dehalogenation .
Advanced Research Questions
Q. How can computational DFT studies predict reactivity or regioselectivity in further functionalization?
- Methodological Answer :
- Electrophilic Substitution : Calculate Fukui indices to identify electron-rich sites (e.g., C-3 vs. C-5 positions) for reactions like nitration or halogenation. The iodine substituent directs incoming electrophiles to meta/para positions via resonance effects .
- Transition-State Modeling : Use software (e.g., Gaussian) to simulate reaction pathways for cross-coupling reactions (e.g., Suzuki-Miyaura), optimizing catalysts (Pd-based) and ligands .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to model disorder (e.g., iodine positional ambiguity). Adjust occupancy factors for overlapping electron densities .
- Validation Tools : Check CCDC databases for similar structures. Compare bond lengths/angles (e.g., C–I ≈ 2.09 Å) to identify outliers .
Q. How to address low yields in iodination steps?
- Methodological Answer :
- Reaction Optimization : Screen iodine sources (e.g., I₂ vs. NIS) and solvents (e.g., DCM vs. THF). Additives like silver triflate can enhance electrophilicity .
- Byproduct Analysis : Use HPLC-MS to detect di-iodinated species. Adjust stoichiometry (1.1 eq I₂) and reaction time (<6 hrs) to favor mono-substitution .
Q. What are effective post-synthetic modifications for biological activity studies?
- Methodological Answer :
- Amide Formation : React the ester with amines (e.g., NH₃/MeOH) to generate carboxylamide derivatives. Use EDCI/HOBt coupling for sterically hindered amines .
- Cross-Coupling : Employ Sonogashira or Heck reactions to introduce alkynyl/aryl groups at the iodine position, leveraging Pd catalysts and Cu(I) co-catalysts .
Q. How to analyze electronic effects of iodine using cyclic voltammetry (CV)?
- Methodological Answer :
- Experimental Setup : Use a three-electrode system in anhydrous DMF with 0.1 M TBAPF₆. Scan potentials from -1.5 V to +1.5 V.
- Data Interpretation : Iodine’s electron-withdrawing effect lowers HOMO energy, shifting oxidation peaks anodically compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
